molecular formula C16H15ClOS B3023777 4'-Chloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-63-7

4'-Chloro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3023777
CAS No.: 898754-63-7
M. Wt: 290.8 g/mol
InChI Key: NEBKOZTXQNNIAZ-UHFFFAOYSA-N
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Description

4'-Chloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-63-7) is a propiophenone derivative with the molecular formula C₁₆H₁₅ClOS and a molecular weight of 290.81 g/mol. The compound features a chloro substituent at the 4'-position of the phenyl ring and a thiomethyl (-SMe) group at the 2-position of the adjacent phenyl ring. Predicted physical properties include a density of 1.22±0.1 g/cm³ and a boiling point of 448.9±35.0 °C . Its structure combines halogenated and sulfur-containing moieties, making it relevant for studies in organic synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBKOZTXQNNIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644322
Record name 1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-63-7
Record name 1-Propanone, 1-(4-chlorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 4-chlorobenzaldehyde with 2-thiomethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .

Industrial Production Methods

Industrial production of 4’-Chloro-3-(2-thiomethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.

    Substitution: Amines, thiols; reaction conditionspresence of a base like triethylamine, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4’-Chloro-3-(2-thiomethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorophenyl and thiomethylphenyl groups contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. 4'-Bromo-3-(2-thiomethylphenyl)propiophenone
  • Molecular Formula : C₁₆H₁₅BrOS (bromo replaces chloro).
  • Molecular Weight : ~335.26 g/mol (higher due to bromine’s atomic mass).
  • Key Differences : Bromine’s larger atomic radius and polarizability may enhance lipophilicity and alter reactivity in nucleophilic substitutions compared to chlorine. Safety data sheets (SDS) are available, indicating distinct handling protocols .
b. 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone
  • Molecular Formula : C₁₆H₁₄ClFOS.
  • Molecular Weight : 308.80 g/mol.
c. 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone
  • Molecular Formula : C₁₆H₁₄Cl₂OS.
  • Molecular Weight : ~325.25 g/mol.
  • Key Differences : Dual chloro substituents may amplify steric hindrance and electron-withdrawing effects, impacting reaction kinetics in α-functionalization reactions (e.g., selenation) .

Heteroatom-Modified Analogs

a. 4'-Chloro-3-(4-methoxyphenyl)propiophenone
  • Molecular Formula : C₁₆H₁₅ClO₂.
  • Molecular Weight : 274.74 g/mol.
  • Key Differences : The methoxy (-OCH₃) group is electron-donating, contrasting with the electron-rich thiomethyl group. This alters electronic distribution, reducing electrophilicity at the carbonyl carbon. Predicted boiling point is lower (421.2±30.0 °C ) compared to the thiomethyl analog .
b. 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone
  • Molecular Formula : C₁₃H₁₅ClO₃.
  • Molecular Weight : 254.71 g/mol.
  • Key Differences : The dioxane ring introduces oxygen atoms, enhancing solubility in polar solvents. Reduced molecular weight and topological polar surface area (35.5 Ų ) suggest improved bioavailability .

Multi-Halogenated Derivatives

4'-Chloro-3-(4-chloro-2-fluorophenyl)propiophenone
  • Molecular Formula : C₁₅H₁₁Cl₂FO.
  • Molecular Weight : 297.15 g/mol.
  • Key Differences : The 4-chloro-2-fluorophenyl group combines halogen effects, likely increasing steric bulk and altering regioselectivity in cross-coupling reactions .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Density (g/cm³)
4'-Chloro-3-(2-thiomethylphenyl)propiophenone C₁₆H₁₅ClOS 290.81 4'-Cl, 2-SMe 448.9 ± 35.0 1.22 ± 0.1
4'-Bromo-3-(2-thiomethylphenyl)propiophenone C₁₆H₁₅BrOS ~335.26 4'-Br, 2-SMe Not reported Not reported
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone C₁₆H₁₄ClFOS 308.80 3'-Cl, 5'-F, 4-SMe Not reported Not reported
4'-Chloro-3-(4-methoxyphenyl)propiophenone C₁₆H₁₅ClO₂ 274.74 4'-Cl, 4-OCH₃ 421.2 ± 30.0 1.173 ± 0.06
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone C₁₆H₁₄Cl₂OS ~325.25 2',5'-Cl, 2-SMe Not reported Not reported
4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone C₁₃H₁₅ClO₃ 254.71 4'-Cl, 1,3-dioxan-2-yl Not reported Not reported

Research Findings and Reactivity Insights

  • α-Phenylselenation Reactivity: Propiophenone derivatives with aromatic rings adjacent to the carbonyl group (e.g., acetophenone, propiophenone) undergo efficient α-phenylselenation with diphenyl diselenide and cesium carbonate. The thiomethyl group in this compound may modulate reactivity by stabilizing intermediates via sulfur’s lone-pair electrons .
  • Sulfur-Morpholine Reactions: Propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone and thioacetomorpholide derivatives. The thiomethyl substituent in the target compound could influence product distribution due to sulfur-sulfur interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Chloro-3-(2-thiomethylphenyl)propiophenone, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using chloro-substituted benzoyl chloride and a thioether-containing aromatic precursor. Catalysts such as AlCl₃ or FeCl₃ are typically employed. Purity optimization involves recrystallization with ethanol/water mixtures (70:30 v/v) and vacuum drying. Impurity profiles should be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃, focusing on aromatic protons (δ 7.2–8.1 ppm) and thiomethyl groups (δ 2.5–3.0 ppm).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (M⁺) and fragmentation patterns.
  • FT-IR : Identify carbonyl stretches (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Cross-reference with spectral databases for analogs .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid dermal contact. Conduct reactions in a fume hood to prevent inhalation. Waste containing chloro or sulfur groups must be segregated and treated by certified hazardous waste services. Emergency protocols should address spills with neutralization using activated carbon .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro group at the 4'-position deactivates the aromatic ring, directing electrophilic substitution to the ortho/para positions. Thiomethyl groups enhance nucleophilicity at adjacent carbons. Use density functional theory (DFT) calculations (e.g., Gaussian 09) to map electron density and predict reactive sites. Validate with Suzuki-Miyaura coupling trials using Pd(PPh₃)₄ catalysts .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading (e.g., 5–10 mol% AlCl₃) or reaction temperature (80–120°C). Perform systematic Design of Experiments (DoE) to isolate critical factors. Use HPLC-MS to quantify byproducts (e.g., over-acylated derivatives) and adjust stoichiometry .

Q. What challenges arise in electrochemical applications of this compound?

  • Methodological Answer : Electrochemical carboxylation may face instability due to thiomethyl group oxidation. Use cyclic voltammetry (CH Instruments) in anhydrous DMF with tetrabutylammonium hexafluorophosphate (TBAPF₆) as the electrolyte. Optimize potentials to avoid over-reduction/oxidation. Monitor intermediates via in situ Raman spectroscopy .

Q. How does the compound serve as a precursor for complex heterocycles?

  • Methodological Answer : React with hydrazines or amidines to form azoles (e.g., thiadiazoles). For example, condensation with thiosemicarbazide under acidic conditions yields [1,3,4]-thiadiazine derivatives. Confirm regioselectivity via X-ray crystallography or NOESY NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Chloro-3-(2-thiomethylphenyl)propiophenone
Reactant of Route 2
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4'-Chloro-3-(2-thiomethylphenyl)propiophenone

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